3-{[butyl(methyl)amino]methyl}-2,6-dimethyl-4-quinolinol
Overview
Description
The compound “3-{[butyl(methyl)amino]methyl}-2,6-dimethyl-4-quinolinol” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown . Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by various functional group interconversions and additions . The specifics of the synthesis would depend on the exact structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinoline core is a bicyclic structure consisting of a benzene ring fused to a pyridine ring . The butyl(methyl)amino group and the methyl groups would add further complexity to the structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline core and the various functional groups. The quinoline core is aromatic and hence relatively stable, but can undergo electrophilic substitution reactions . The amino group could participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. As a quinoline derivative, it’s likely to be a solid or liquid at room temperature. Its solubility in water and organic solvents would depend on the specific functional groups present .Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its specific biological target. Quinoline derivatives have been studied for their antimalarial, antibacterial, and anticancer activities .
Safety and Hazards
properties
IUPAC Name |
3-[[butyl(methyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-5-6-9-19(4)11-15-13(3)18-16-8-7-12(2)10-14(16)17(15)20/h7-8,10H,5-6,9,11H2,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCSBMUWCSUAGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(NC2=C(C1=O)C=C(C=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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